![molecular formula C18H28N2O4 B1412476 (S)-1-Cbz-Amino-2-Boc-aminoisopentane CAS No. 325722-26-7](/img/structure/B1412476.png)
(S)-1-Cbz-Amino-2-Boc-aminoisopentane
Overview
Description
(S)-1-Cbz-Amino-2-Boc-aminoisopentane, or (S)-1-carbobenzoxy-2-tert-butoxycarbonylaminoisopentane, is an organic compound used as a building block in organic synthesis. It is a chiral building block, meaning it can be used to create molecules with specific shapes and properties. This compound is widely used in the synthesis of peptides, oligonucleotides, pharmaceuticals, and other organic molecules. It has been studied extensively in the laboratory and has a variety of applications.
Scientific Research Applications
(S)-1-Cbz-Amino-2-Boc-aminoisopentane has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of peptides, oligonucleotides, and other organic molecules. It has been used in the synthesis of peptide inhibitors of protein-protein interactions, and as a key intermediate in the synthesis of a variety of pharmaceuticals. It has also been used in the synthesis of a variety of natural products and in the study of enzyme-catalyzed reactions.
Mechanism of Action
(S)-1-Cbz-Amino-2-Boc-aminoisopentane is used as a building block in organic synthesis. It is a chiral building block, meaning it can be used to create molecules with specific shapes and properties. The mechanism of action for this compound is based on its ability to form specific bonds with other molecules. The specific shape and properties of the molecule allow it to form specific bonds with other molecules, thus allowing for the creation of new molecules with specific shapes and properties.
Biochemical and Physiological Effects
(S)-1-Cbz-Amino-2-Boc-aminoisopentane is an organic compound used as a building block in organic synthesis. It is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of peptide inhibitors of protein-protein interactions, and as a key intermediate in the synthesis of a variety of pharmaceuticals. As such, it is likely that the compounds synthesized using this building block could have biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The use of (S)-1-Cbz-Amino-2-Boc-aminoisopentane in laboratory experiments has several advantages. It is a chiral building block, meaning it can be used to create molecules with specific shapes and properties. It is also relatively easy to synthesize and can be purified by recrystallization or column chromatography. In addition, it is relatively inexpensive and is widely available.
However, there are also some limitations to using this compound in laboratory experiments. It is not known to have any direct biochemical or physiological effects, so it is not suitable for use in studies of these effects. In addition, it is not very soluble in water, so it may be difficult to use in aqueous solutions.
Future Directions
The use of (S)-1-Cbz-Amino-2-Boc-aminoisopentane in laboratory experiments holds great potential for the future. One possible future direction is the development of new peptide inhibitors of protein-protein interactions. This compound could also be used in the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it could be used to study enzyme-catalyzed reactions and to synthesize a variety of natural products. Finally, it could be used to synthesize chiral molecules with specific shapes and properties for use in a variety of applications.
properties
IUPAC Name |
benzyl N-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-13(2)15(20-17(22)24-18(3,4)5)11-19-16(21)23-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,20,22)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPACSTYIXKAHOY-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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